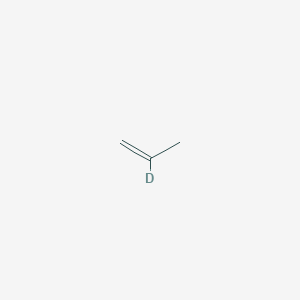
Propene-2-D1
Cat. No. B074515
Key on ui cas rn:
1184-59-4
M. Wt: 43.09 g/mol
InChI Key: QQONPFPTGQHPMA-WFVSFCRTSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08524966B1
Procedure details


In one embodiment, the catalyst is then placed in a stream of benzene and propylene to form cumene, where the stream comprises a liquid. In various embodiments, the environment in which the benzene and propylene stream is brought in contact with the catalyst comprises a temperature of between about 60° C. to about 200° C., a pressure of between about 200 psig (1480 kPa) and about 1000 psig (6997 kPa), and with a liquid hourly space velocity for the stream of benzene and propylene of about 0.1 hr−1 to about 10 hr−1.
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[CH:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[C:4]1([CH:2]([CH3:3])[CH3:1])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


